1,3-Dioxolane
Overview
Description
1,3-Dioxolane is a heterocyclic acetal with the chemical formula C₃H₆O₂. It is a five-membered ring compound containing two oxygen atoms at the 1 and 3 positions. This compound is related to tetrahydrofuran by the replacement of a methylene group with an oxygen atom. This compound is used as a solvent and as a comonomer in polyacetals .
Mechanism of Action
Target of Action
1,3-Dioxolane is a heterocyclic acetal . It is primarily used as a solvent and as a co-monomer in polyacetals . It is also used as a protecting group for carbonyl compounds during chemical reactions .
Mode of Action
This compound interacts with its targets primarily through its ability to form acetals and ketals . This is achieved by the acetalization of aldehydes and ketalization of ketones with ethylene glycol . This interaction results in the protection of carbonyl groups from undergoing reactions during transformations of other functional groups that may be present .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the formation and deprotection of acetals and ketals . For example, the compound methyl cyclohexanone-4-carboxylate can be reduced without affecting the ketone by protecting the ketone as a ketal . The ketal is produced by acid-catalyzed reaction with ethylene glycol, the reduction reaction is carried out, and the protecting group is removed by hydrolysis to produce 4-hydroxymethylcyclohexanone .
Pharmacokinetics
It’s worth noting that this compound has a boiling point of 75 °c and a melting point of -95 °c , which may influence its volatility and stability in various environments.
Result of Action
The primary result of this compound’s action is the protection of carbonyl groups during chemical reactions . This allows for the selective transformation of other functional groups present in the molecule . After the desired transformations have been carried out, the protecting group can be removed to restore the original carbonyl functionality .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the formation of a ketal is an acid-catalyzed reaction , so the presence of an acid catalyst and the pH of the environment can significantly impact the reaction. Additionally, the stability of this compound can be affected by temperature due to its boiling and melting points .
Biochemical Analysis
Biochemical Properties
It is known that 1,3-Dioxolane can be easily prepared from lactic acid and formaldehyde and satisfies the criteria for a green solvent . It is stable under neutral or basic conditions . Despite the presence of a ketal functionality, it even survives mildly acidic conditions .
Cellular Effects
It is known that this compound can influence the growth of Si CO2 hydrates . It was found that the water molecules linked with the this compound and CO2 molecule through hydrogen bonds to form the DIOX-Water-CO2 (D-W-C) ternary structure, which could precisely control the CO2 molecular diffusion rate to improve the growth of formed CO2 hydrates .
Molecular Mechanism
It is known that this compound can undergo oxidation reactions . Theoretical calculations for the OH-initiated hydrogen abstraction of this compound revealed that the reaction follows an indirect path through the formation of pre- and post-reaction complexes at entrance and exit channels, respectively with the lowest barrier height of 3.5 kcal/mol .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied in the context of its atmospheric fate . The tropospheric lifetime of this compound is calculated to be about 22 hours under ambient conditions . Interestingly, it reduces to about 8 hours near the marine boundary layer, where Cl reaction takes over the OH reaction .
Metabolic Pathways
It is known that this compound can undergo oxidation reactions .
Transport and Distribution
It is known that the tropospheric lifetime of this compound is about 22 hours under ambient conditions , suggesting that it may be rapidly transported and distributed in the atmosphere.
Preparation Methods
1,3-Dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the condensation of carbonyl compounds with vicinal diols under acidic conditions. Industrial production methods often use ethanol to enhance the yield and reduce the reaction time . The process can be catalyzed by various acids such as sulfuric acid, hydrochloric acid, or toluenesulfonic acid .
Chemical Reactions Analysis
1,3-Dioxolane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents such as potassium permanganate and osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride and sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds and Grignard reagents.
Deprotection: The acetal group can be removed by acid-catalyzed hydrolysis.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Acid catalysts: Sulfuric acid, hydrochloric acid, toluenesulfonic acid.
Major products formed from these reactions include various oxidized and reduced derivatives, as well as deprotected carbonyl compounds .
Scientific Research Applications
1,3-Dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent for paints, cellulose esters, and in organic synthesis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and as a solvent in drug formulation.
Industry: It is used as a comonomer in the production of polyacetals and as a component in lithium metal batteries due to its high ionic conductivity and compatibility with lithium metal
Comparison with Similar Compounds
1,3-Dioxolane is similar to other cyclic acetals such as 1,3-Dioxane and 1,2-Dioxolane . it is unique in its five-membered ring structure and its specific applications as a solvent and comonomer. Other similar compounds include:
1,3-Dioxane: A six-membered ring compound used in similar applications but with different chemical properties.
1,2-Dioxolane: An isomer of this compound with adjacent oxygen atoms, used as a peroxide.
This compound stands out due to its stability under various conditions and its effectiveness as a solvent and stabilizer in industrial and research applications .
Properties
IUPAC Name |
1,3-dioxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJIVFYUVYPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Record name | DIOXOLANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
25067-64-5 | |
Record name | Dioxolane polymers | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4027284 | |
Record name | 1,3-Dioxolane | |
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Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dioxolane appears as a clear colorless liquid. Slightly denser than water. Vapors heavier than air., Liquid, Colorless liquid with a mild, ethereal odor; [ACGIH], Colorless liquid. | |
Record name | DIOXOLANE | |
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Record name | 1,3-Dioxolane | |
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Record name | 1,3-Dioxolane | |
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Record name | 1,3-DIOXOLANE | |
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Boiling Point |
78 °C | |
Record name | 1,3-DIOXOLANE | |
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Flash Point |
35 °F (2 °C) (Open cup) | |
Record name | 1,3-DIOXOLANE | |
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Solubility |
Soluble in ethanol, ether, acetone, Miscible in water | |
Record name | 1,3-DIOXOLANE | |
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Density |
1.0600 at 20 °C/4 °C, A cyclic acetal; bulk density (wt/gal): 8.2 lb at 20 °C | |
Record name | 1,3-DIOXOLANE | |
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Vapor Density |
2.6 (Air= 1) | |
Record name | 1,3-DIOXOLANE | |
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Vapor Pressure |
79.0 [mmHg], 79 mm Hg at 20 °C | |
Record name | 1,3-Dioxolane | |
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Color/Form |
Water-white liquid | |
CAS No. |
646-06-0 | |
Record name | DIOXOLANE | |
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Record name | 1,3-Dioxolane | |
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Record name | 1,3-dioxolane | |
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Record name | DIOXOLANE | |
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Melting Point |
-95 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5737 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3-dioxolane?
A1: this compound has the molecular formula C3H6O2 and a molecular weight of 74.08 g/mol.
Q2: How can the structure of this compound derivatives be confirmed?
A2: Various spectroscopic techniques are employed to confirm the structure of this compound derivatives, including 1H and 13C NMR spectroscopy [], mass spectrometry [], and infrared spectroscopy [].
Q3: How does this compound interact with lithium metal electrodes?
A3: this compound forms a stable passivating film on the surface of lithium metal electrodes, enhancing their interfacial stability and improving their cycle life in lithium-ion batteries. This pretreatment improves the discharging performance and increases the discharge voltage plateau by approximately 100 mV [, ].
Q4: Can this compound be used to modify the properties of other polymers?
A4: Yes, this compound can be used for chain extension of oligodiols like α,ω-dihydroxypolytetrahydrofurane and α,ω-dihydroxypolystyrene. This reaction proceeds through transacetalization, forming an acetal bridge between the oligodiol chains and generating ethylene glycol as a byproduct [].
Q5: Can this compound be used in the synthesis of other compounds?
A5: Yes, this compound can be used as a building block in organic synthesis. For example, it is used in the synthesis of disubstituted 3,4-dihydroquinazolines, diarylmethane, and methylenediamine derivatives [].
Q6: What are the catalytic applications of this compound derivatives in organic synthesis?
A6: Derivatives like (R,R)- and (S,S)-4,5-bis(benzoxazol-2-yl)-2,2-dimethyl-1,3-dioxolane are used as chiral ligands in asymmetric catalysis. Their electron impact mass spectral fragmentation patterns have been studied to understand their behavior and aid in the characterization of new compounds [].
Q7: Have computational methods been used to study this compound?
A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the potential of traditional adsorbents and those based on nanosized particles, including fullerenes, for the extraction of 1,4-dioxane and 2-methyl-1,3-dioxolane from milk. These calculations helped determine the binding energies, chemical potentials, and electronic properties of the interacting structures, guiding the development of efficient solid-phase microextraction techniques for their detection [].
Q8: How do methyl substituents affect the polymerizability of 1,3-dioxolanes?
A8: Methyl substitution influences the cationic polymerizability of 1,3-dioxolanes. While 4-methyl-1,3-dioxolane polymerizes relatively easily, dimethyl-substituted derivatives like 4,4-dimethyl- and trans-4,5-dimethyl-1,3-dioxolanes show low reactivity towards polymerization. This difference is attributed to the steric and electronic effects of the methyl groups [, ].
Q9: How does the structure of this compound derivatives affect their anti-HIV activity?
A9: Prodrugs of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD), specifically those modified at the C6 position of the purine ring with alkyl amino groups, show enhanced anti-HIV activity compared to DAPD itself, without increasing toxicity [].
Q10: What is the impact of this compound on lithium-ion battery performance at low temperatures?
A10: 4-Vinyl-1,3-dioxolane-2-one, when used as an additive in lithium-ion battery electrolytes, demonstrates promising results for improving low-temperature performance. It contributes to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, leading to improved capacity retention at low temperatures compared to electrolytes without the additive [].
Q11: What analytical techniques are used to study this compound and its polymers?
A11: A variety of techniques are utilized for the analysis of this compound and its polymers, including gas chromatography [, , ], microscopy [], scanning electron microscopy [], differential scanning calorimetry [, ], gel permeation chromatography [], and nuclear magnetic resonance (NMR) spectroscopy [, ].
Q12: How is the composition of copolymers containing this compound units determined?
A12: High-resolution NMR spectroscopy and differential scanning calorimetry are commonly employed to determine the composition of copolymers incorporating this compound units [].
Q13: What is the effect of cyclic ethers, including this compound, on carbon dioxide hydrate formation?
A13: Studies investigating the impact of cyclic ethers on carbon dioxide hydrate formation have shown that this compound, along with 1,3,5-trioxane and 2,5-dihydrofuran, can elevate the equilibrium temperature of carbon dioxide hydrate, promoting its formation. In contrast, 3,4-dihydro-2H-pyran exhibits an inhibitory effect on the formation of carbon dioxide hydrate [].
Q14: How does the solubility of DAPD prodrugs compare to DAPD?
A14: Prodrugs of DAPD, such as organic acid salts of DAPD and 5'-L-valyl DAPD, show improved solubility compared to the parent compound DAPD [].
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